molecular formula C5H6N4S B13875647 Pyrimidin-4-yl-thiourea

Pyrimidin-4-yl-thiourea

Cat. No.: B13875647
M. Wt: 154.20 g/mol
InChI Key: XNXKRUFYPAPCOO-UHFFFAOYSA-N
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Description

Pyrimidin-4-yl-thiourea is a heterocyclic compound that contains both pyrimidine and thiourea moieties. Pyrimidine is a six-membered ring with nitrogen atoms at positions 1 and 3, while thiourea is a sulfur-containing compound. This combination results in a compound with significant chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidin-4-yl-thiourea can be synthesized through several methods. One common approach involves the reaction of pyrimidine derivatives with thiourea under specific conditions. For instance, the reaction of 2-aminopyrimidine with thiourea in the presence of a base such as sodium hydroxide can yield this compound . The reaction is typically carried out in a solvent like ethanol and requires refluxing for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-4-yl-thiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms in the thiourea moiety can be substituted with alkyl or aryl groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Pyrimidin-4-yl-thiourea can be compared with other thiourea derivatives and pyrimidine-based compounds:

Uniqueness: this compound stands out due to its dual functionality, combining the properties of both pyrimidine and thiourea. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Comparison with Similar Compounds

  • N-phenylthiourea
  • N,N’-dimethylthiourea
  • 5-fluorouracil
  • Cytosine

Properties

Molecular Formula

C5H6N4S

Molecular Weight

154.20 g/mol

IUPAC Name

pyrimidin-4-ylthiourea

InChI

InChI=1S/C5H6N4S/c6-5(10)9-4-1-2-7-3-8-4/h1-3H,(H3,6,7,8,9,10)

InChI Key

XNXKRUFYPAPCOO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1NC(=S)N

Origin of Product

United States

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